molecular formula C10H13FN2O B13691394 (S)-2-Amino-N-(2-fluorobenzyl)propanamide

(S)-2-Amino-N-(2-fluorobenzyl)propanamide

Cat. No.: B13691394
M. Wt: 196.22 g/mol
InChI Key: NOLJGQIBRHILEF-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-fluorobenzyl)propanamide is a chiral compound that features an amino group, a fluorobenzyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-fluorobenzyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-amino-2-methylpropanamide.

    Fluorobenzylation: The amino group of (S)-2-amino-2-methylpropanamide is then reacted with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the 2-fluorobenzyl group to the molecule.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-fluorobenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbonyl group in the propanamide backbone can be reduced to form amines.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include imines, oximes, secondary amines, and substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-fluorobenzyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets, while the amino group facilitates the formation of hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(2-chlorobenzyl)propanamide
  • (S)-2-Amino-N-(2-bromobenzyl)propanamide
  • (S)-2-Amino-N-(2-methylbenzyl)propanamide

Uniqueness

(S)-2-Amino-N-(2-fluorobenzyl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-amino-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLJGQIBRHILEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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